molecular formula C6H11ClN4 B2808363 [1-(1,2,4-Triazol-1-yl)cyclopropyl]methanamine;hydrochloride CAS No. 2260937-25-3

[1-(1,2,4-Triazol-1-yl)cyclopropyl]methanamine;hydrochloride

Cat. No.: B2808363
CAS No.: 2260937-25-3
M. Wt: 174.63
InChI Key: VUYSODMEGZJTEC-UHFFFAOYSA-N
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Description

“(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hcl” is a chemical compound with the molecular formula C6H10N4. It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hcl”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hcl” can be represented by the InChI code: 1S/C6H10N4/c7-5-6(1-2-6)10-4-3-8-9-10/h3-4H,1-2,5,7H2 . This indicates that the molecule contains a cyclopropyl group attached to a 1,2,4-triazole ring via a methanamine linkage .


Physical and Chemical Properties Analysis

“(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hcl” is a solid compound with a molecular weight of 138.17 .

Scientific Research Applications

  • Synthesis Techniques and Chemical Properties

    • A study by Younas et al. (2014) describes the synthesis of a similar compound, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, via 1,3-dipolar cycloaddition reaction. This process and the compound's structure, determined through NMR spectroscopy, Elemental Analysis, and MS data, provide insights into synthetic techniques relevant to triazole derivatives (Younas, Hallaoui, & Alami, 2014).
  • Biological and Antimicrobial Properties

    • Thomas et al. (2010) synthesized a series of methanamine derivatives with a triazole moiety, exhibiting significant antibacterial and antifungal activities. This study highlights the potential of triazole derivatives in developing antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
    • Panathur et al. (2013) investigated indole and triazole-based methanamine derivatives for their anticancer properties, revealing that certain molecules showed potent growth inhibitory action against cancer cell lines. This suggests the potential application of triazole derivatives in cancer therapy (Panathur et al., 2013).
  • Chemical Interactions and Inhibitory Properties

    • Luo et al. (2015) explored the interaction mechanism of triazolyl substituted tetrahydrobenzofuran derivatives with H+,K+-ATPase at different pH levels. Their study provides valuable information on the inhibitory activity of these compounds and their potential as H+,K+-ATPase inhibitors (Luo et al., 2015).
  • Catalytic Activity in Chemical Reactions

    • The study by Miura et al. (2016) on rhodium-catalyzed cyclopropanation of pinacol allylboronate with N-sulfonyl-1,2,3-triazoles demonstrates the production of boryl-substituted cyclopropylmethanamines, highlighting the catalytic potential of triazole-containing compounds (Miura, Nakamuro, Nikishima, & Murakami, 2016).
  • Application in Materials Science and Corrosion Inhibition

    • Ma et al. (2017) researched triazole derivatives as corrosion inhibitors for mild steel in acidic medium. Their findings indicate the potential application of such compounds in materials science and industrial corrosion prevention (Ma, Qi, He, Tang, & Lu, 2017).
  • Synthesis and Characterization in Organic Chemistry

    • Shimoga, Shin, and Kim (2018) reported the successful synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, showcasing the diverse applications of such compounds in organic synthesis and characterization techniques (Shimoga, Shin, & Kim, 2018).

Safety and Hazards

The safety information for “(1-(1H-1,2,4-Triazol-1-YL)cyclopropyl)methanamine hcl” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Compounds with a 1,2,4-triazole ring structure have been reported to interact with various biological targets, including enzymes like aromatase . These targets play crucial roles in various biochemical pathways, contributing to the compound’s pharmacological effects.

Mode of Action

1,2,4-triazole derivatives have been reported to exhibit promising cytotoxic activity against certain cancer cell lines . This suggests that these compounds may interact with their targets, leading to changes that inhibit the growth and proliferation of cancer cells.

Biochemical Pathways

1,2,4-triazole derivatives have been associated with anticancer activity, suggesting that they may affect pathways related to cell growth and proliferation .

Result of Action

Given the reported cytotoxic activity of 1,2,4-triazole derivatives against certain cancer cell lines , it can be inferred that these compounds may induce cell death or inhibit cell proliferation.

Properties

IUPAC Name

[1-(1,2,4-triazol-1-yl)cyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c7-3-6(1-2-6)10-5-8-4-9-10;/h4-5H,1-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYSODMEGZJTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)N2C=NC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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